5-bromo-N,N-dimethylpyridin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-dimethylpyridin-2-amine typically involves the bromination of N,N-dimethylpyridin-2-amine. One common method includes the use of N-bromosuccinimide in dichloromethane as a solvent . The reaction is carried out at room temperature for a short duration, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve more scalable and efficient methods. For instance, the reaction can be conducted in a large-scale reactor with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and methyl iodide in dry dimethylformamide.
Oxidation Reactions: Reagents like hydrogen peroxide and toluene-4-sulfonic acid in 1,2-dimethoxyethane.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce oxidized derivatives of the compound.
Scientific Research Applications
5-Bromo-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways and processes, making the compound valuable in research focused on understanding molecular mechanisms and developing new therapeutic strategies .
Comparison with Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Amino-5-bromopyridine: Lacks the dimethylamino group, making it less sterically hindered.
5-Bromo-4,6-dimethyl-2-pyridinamine: Contains additional methyl groups, altering its chemical reactivity and properties.
Uniqueness: 5-Bromo-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMCGXXYEMOWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396651 | |
Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26163-07-5 | |
Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.